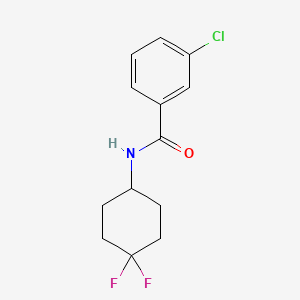

3-chloro-N-(4,4-difluorocyclohexyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-chloro-N-(4,4-difluorocyclohexyl)benzamide” is a chemical compound with the molecular formula C13H14ClF2NO . Its average mass is 291.697 Da and its monoisotopic mass is 291.063782 Da .

Molecular Structure Analysis

The molecular structure of “3-chloro-N-(4,4-difluorocyclohexyl)benzamide” consists of 13 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom .Applications De Recherche Scientifique

Dopamine D-2 Receptor Antagonism

One study highlights the substituted benzamide drug raclopride, showcasing its potent and selective antagonism of dopamine D-2 receptors. This is evidenced by its high affinity for striatal 3H-spiperone binding sites and low potency to block dopamine-stimulated adenylate cyclase in vitro. The in vivo administration of 3H-raclopride preferentially accumulates in dopamine-rich brain areas, suggesting its usefulness in studies of central dopamine D-2 receptors (Köhler et al., 1985).

Antiarrhythmic Activity

Another research avenue explores benzamides characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain, evaluated for oral antiarrhythmic activity. This study found that compounds derived from bis(trifluoroethoxy)benzamide exhibited significant antiarrhythmic effects, highlighting the therapeutic potential of benzamide derivatives in treating arrhythmias (Banitt et al., 1977).

Fluorescence Enhancement for Probing Biochemical Reactions

The enhancement of erbium (Er) intrinsic fluorescence intensity by Glibenclamide, a benzamide derivative, has been investigated. This study demonstrates the potential of using benzamide derivatives as fluorimetric probes in biochemical reaction studies, particularly those involving lanthanides and interactions between Ca2+ and biologically important molecules (Faridbod et al., 2009).

Antitumor Activity through Histone Deacetylase Inhibition

Research into synthetic benzamide derivatives like MS-27-275 has shown marked in vivo antitumor activity against various human tumor cell lines through inhibition of histone deacetylase (HDA). This compound induces hyperacetylation of nuclear histones, leading to changes in cell cycle distribution and suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional treatments (Saito et al., 1999).

Poly(ADP-ribose) Synthetase Inhibition

Benzamides substituted in the 3-position have been identified as the most inhibitory compounds for the nuclear enzyme poly(ADP-ribose) synthetase to date, showcasing the potential therapeutic applications of benzamide derivatives in diseases where PARP activity is implicated (Purnell & Whish, 1980).

Propriétés

IUPAC Name |

3-chloro-N-(4,4-difluorocyclohexyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF2NO/c14-10-3-1-2-9(8-10)12(18)17-11-4-6-13(15,16)7-5-11/h1-3,8,11H,4-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQMZRLFFNCDJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC(=CC=C2)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4,4-difluorocyclohexyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2986849.png)

![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2986851.png)

![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,4-dimethylbenzene](/img/structure/B2986852.png)

![N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2986853.png)

![1-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2986861.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2986863.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide](/img/structure/B2986864.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol](/img/structure/B2986867.png)

![2-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986870.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986872.png)